

Application Note: Synthesis of Ripasudil (K-115) and Isoquinoline Intermediate Analysis

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Compound of Interest

Compound Name: 1-Amino-7-isoquinolinemethanamine
CAS No.: 215454-26-5
Cat. No.: B2821963

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Part 1: Structural Analysis & Intermediate Validation[3]

Before initiating synthesis, it is vital to verify the starting materials against the target structure to prevent costly process deviations.[3][4][5]

The Discrepancy: Ripasudil vs. 1-Amino-7-isoquinolinemethanamine

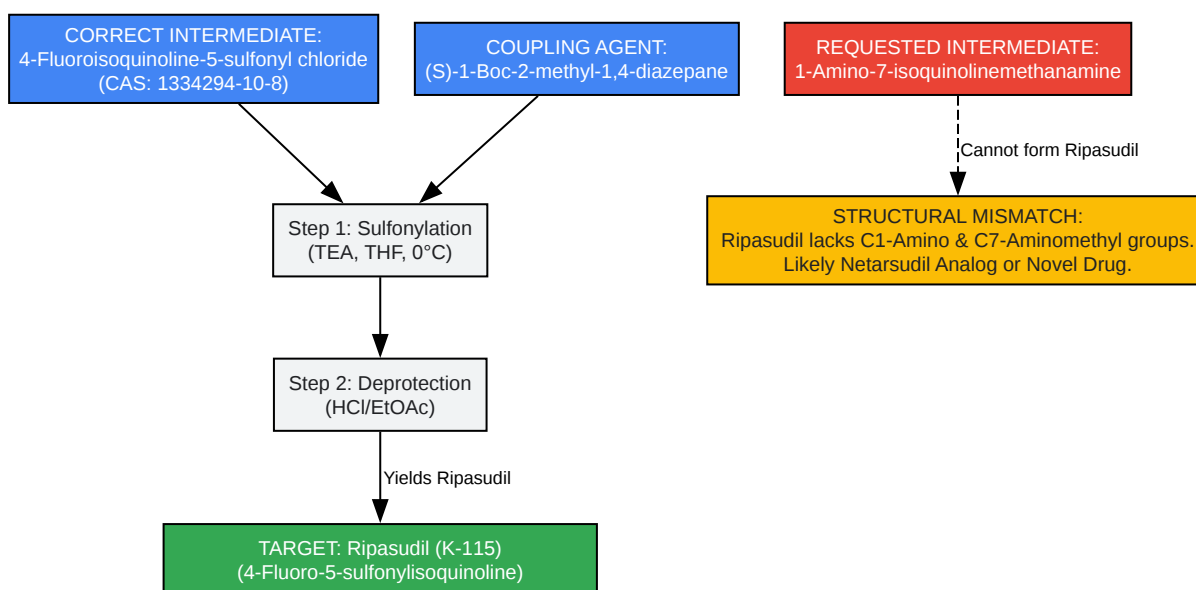
The user-specified intermediate, **1-Amino-7-isoquinolinemethanamine**, contains an amino group at C1 and an aminomethyl group at C7.[1][2][3][5]

- Ripasudil Structure: 4-fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline.[1][2][3][5][6]
 - Core: Isoquinoline.[1][2][6][7]

- Substituents: C4 (Fluoro), C5 (Sulfonyl-homopiperazine).[1][2][3][4]
- C1 & C7: Unsubstituted (Hydrogen).[1][2][4]
- Conclusion: Using **1-Amino-7-isoquinolinemethanamine** would yield a novel analog, not Ripasudil.[1][2][3] If your target is the FDA-approved Ripasudil, you must use 4-Fluoroisoquinoline-5-sulfonyl chloride.[1][3]

Pathway Visualization (Graphviz)

The following diagram illustrates the correct synthetic pathway versus the structural mismatch of the requested intermediate.[1][2][4][5]



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Caption: Logical flow verifying the correct intermediate for Ripasudil synthesis and identifying the structural mismatch of the requested amine.

Part 2: Validated Synthesis Protocol for Ripasudil[3] [4][5]

This protocol outlines the synthesis of Ripasudil Hydrochloride Hydrate using the industry-standard sulfonyl chloride route.[1][2][5] This method ensures high regioselectivity and enantiomeric purity.[4][5]

Materials & Reagents

Reagent	Role	CAS Number	Eq.
4-Fluoroisoquinoline-5-sulfonyl chloride HCl	Key Intermediate	1334294-10-8	1.0
(S)-1-Boc-2-methyl-1,4-diazepane	Chiral Amine	194032-17-2	1.1
Triethylamine (TEA)	Base (Scavenger)	121-44-8	3.0
Tetrahydrofuran (THF)	Solvent	109-99-9	-
Hydrochloric Acid (4M in Dioxane)	Deprotecting Agent	-	5.0

Step 1: Sulfonamide Coupling

Objective: Form the sulfonamide bond between the isoquinoline core and the protected homopiperazine ring.[1][2][5]

- **Preparation:** In a dry 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and thermometer, dissolve (S)-1-Boc-2-methyl-1,4-diazepane (1.1 eq) in anhydrous THF (10 volumes).
- **Base Addition:** Add Triethylamine (3.0 eq) to the solution. Cool the mixture to 0–5°C using an ice/salt bath.
- **Addition of Core:** Slowly add 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature < 10°C to prevent degradation.[1][2]

- Reaction: Stir the mixture at 0–5°C for 2 hours, then allow it to warm to room temperature (20–25°C) and stir for an additional 1 hour.
- Monitoring: Monitor by TLC or HPLC. The limiting reagent (sulfonyl chloride) should be consumed (< 1%).[\[3\]\[4\]\[5\]](#)
- Workup:
 - Quench with water (5 volumes).
 - Extract with Ethyl Acetate (3 x 5 volumes).[\[3\]\[4\]\[5\]](#)
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[\[3\]\[4\]\[5\]](#)
 - Result: Crude Boc-protected Ripasudil (Yellowish oil or solid).[\[1\]\[2\]\[3\]\[4\]\[5\]](#)

Step 2: Deprotection and Salt Formation

Objective: Remove the Boc protecting group to yield the active pharmaceutical ingredient (API).
[\[1\]\[2\]\[4\]\[5\]](#)

- Dissolution: Dissolve the crude intermediate from Step 1 in Ethyl Acetate (5 volumes).
- Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq).
- Precipitation: Stir at room temperature for 4–6 hours. A white to off-white precipitate (Ripasudil HCl) will form.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)
- Filtration: Filter the solid under vacuum/nitrogen atmosphere (hygroscopic).[\[1\]\[2\]\[4\]\[5\]](#)
- Washing: Wash the filter cake with cold Ethyl Acetate.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the product must meet these criteria:

- ^1H NMR (400 MHz, D_2O): Characteristic peaks for the isoquinoline ring (singlets/doublets in aromatic region 7.5–9.5 ppm) and the homopiperazine ring (multiplets 2.0–4.0 ppm).[1][2][3][4][5] The methyl doublet (d, ~1.0 ppm) confirms the (S)-enantiomer presence.[3][4][5]
- HPLC Purity: > 99.0%.[1][2]
- Chiral HPLC: > 99.5% ee (confirming no racemization occurred during coupling).[1][2][4]

Part 3: Troubleshooting & Isoquinoline Chemistry

Context

Why "1-Amino-7-isoquinolinemethanamine"?

If you are strictly required to use **1-Amino-7-isoquinolinemethanamine**, you are likely synthesizing a novel hybrid inhibitor or referencing a patent for Netarsudil (Rhopressa) analogs.[1][2][3]

- Netarsudil Context: Netarsudil utilizes a 6-aminoisoquinoline core.[1][2][3]
- Protocol Adaptation for Amino-Isoquinolines: If you intend to couple this specific amine to a sulfonyl chloride (to make a novel drug), use Pyridine as the solvent instead of THF/TEA. Amino groups on the isoquinoline ring (position 1) are less nucleophilic than aliphatic amines but can compete if not protected.[4][5]
 - Hypothetical Step: React **1-Amino-7-isoquinolinemethanamine** with a sulfonyl chloride. [3][5]
 - Risk:[1][2][3] The primary aliphatic amine (7-methanamine) is far more nucleophilic than the aromatic 1-amino group.[4][5] Reaction will occur selectively at the 7-aminomethyl position.[1][2][3][5]

References

- Ripasudil Approval & Chemistry
 - Glanatec (Ripasudil) Interview Form.[1][2][3][4][5] Pharmaceuticals and Medical Devices Agency (PMDA), Japan.[3][4][5] [Link](#)

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 - Sturdivant, J. M., et al. "Discovery of the Rho Kinase Inhibitor Netarsudil." [1][2][3][4][5][7] *Journal of Medicinal Chemistry*, 2016. [1][2][4][5] [Link](#) [1][2][3][4][5]
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